ReN 1869

Description

Properties

CAS No. |

170149-99-2 |

|---|---|

Molecular Formula |

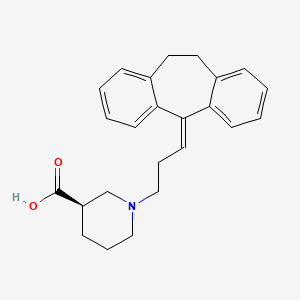

C24H27NO2 |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

(3R)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid |

InChI |

InChI=1S/C24H27NO2/c26-24(27)20-9-5-15-25(17-20)16-6-12-23-21-10-3-1-7-18(21)13-14-19-8-2-4-11-22(19)23/h1-4,7-8,10-12,20H,5-6,9,13-17H2,(H,26,27)/t20-/m1/s1 |

InChI Key |

RXWDEUWOJGGNHU-HXUWFJFHSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)O |

Canonical SMILES |

C1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ReN-1869; ReN 1869; ReN1869; NNC-05-1869; NNC-051869; NNC 05-1869; NNC051869. |

Origin of Product |

United States |

Foundational & Exploratory

ReN 1869: A Technical Guide on its Mechanism of Action in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ReN 1869, a novel, selective histamine H1 receptor antagonist, has demonstrated significant potential in preclinical models of neuropathic pain. This technical guide provides an in-depth overview of its core mechanism of action, supported by quantitative data from key studies. The document details the signaling pathways modulated by this compound, presents its pharmacological data in structured tables for clear comparison, and outlines the experimental protocols used to evaluate its efficacy. Visual diagrams generated using Graphviz are included to illustrate complex biological processes and experimental workflows, offering a comprehensive resource for researchers in pain and neuropharmacology.

Core Mechanism of Action

This compound exerts its analgesic effects in neuropathic pain primarily through the selective antagonism of the histamine H1 receptor.[1][2] In pathological pain states, such as those arising from nerve injury, histamine is released from mast cells and other sources, contributing to peripheral and central sensitization.[3] Histamine acts on H1 receptors expressed on neurons, including those in the dorsal horn of the spinal cord, a key area for pain processing.[1][4]

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC). The activation of this signaling pathway in nociceptive neurons is generally pro-nociceptive, leading to neuronal hyperexcitability and enhanced pain signaling.

This compound, by blocking the H1 receptor, prevents the initiation of this cascade. This blockade counteracts the effects of histamine, thereby inhibiting pain transmission in the dorsal spinal cord and reducing neuropathic pain symptoms such as mechanical allodynia and thermal hyperalgesia.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding Affinity and Functional Activity

| Parameter | Value | Species/System | Reference |

| Ki (Histamine H1 Receptor) | 0.19 ± 0.04 µM | Guinea pig brain | |

| Ki (non-selective σ site) | 0.45 µM | Guinea pig brain | |

| IC50 (functional antagonism) | 1.70 ± 0.002 µM | Not specified |

Table 2: In Vivo Efficacy in Rodent Models

| Model | Endpoint | Effective Dose Range (mg/kg) | ED50 | Reference |

| Histamine-evoked paw edema | Inhibition of edema | 0.01 - 10 | ~300 µg/kg (i.p.) | |

| Chemical Nociception (formalin, capsaicin, phenyl quinone writhing) | Antinociception | 0.01 - 10 | Not specified | |

| Neurogenic Inflammation (antidromic nerve stimulation) | Inhibition of inflammation | 0.01 - 10 | Not specified | |

| Neuropathic Pain (L5/L6 spinal nerve ligation) | Attenuation of mechanical allodynia and thermal hyperalgesia | 0.1 - 4 | Not specified |

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway in Nociceptive Neurons

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the inhibitory action of this compound.

Caption: H1 Receptor Signaling Cascade and Inhibition by this compound.

Experimental Workflow for Preclinical Evaluation of this compound in Neuropathic Pain

This diagram outlines the typical experimental workflow for assessing the efficacy of a compound like this compound in a rodent model of neuropathic pain.

Caption: Preclinical Neuropathic Pain Study Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound, based on the information available in published abstracts and similar studies. Full details would be found in the complete published papers.

Animal Models of Neuropathic Pain

-

Spinal Nerve Ligation (SNL) Model: This model is used to induce mechanical allodynia and thermal hyperalgesia, mimicking symptoms of neuropathic pain.

-

Species: Male Sprague-Dawley rats.

-

Procedure: Under anesthesia, the left L5 and L6 spinal nerves are exposed and tightly ligated with silk suture. The wound is then closed. Sham-operated animals undergo the same surgical procedure without nerve ligation.

-

Post-operative Care: Animals are monitored for recovery and signs of distress. Behavioral testing typically begins several days after surgery to allow for the development of neuropathic pain symptoms.

-

Behavioral Assays for Pain Assessment

-

Mechanical Allodynia (von Frey Test):

-

Apparatus: A set of calibrated von Frey filaments with varying bending forces.

-

Procedure: Animals are placed on an elevated mesh floor and allowed to acclimate. The filaments are applied to the plantar surface of the hind paw with increasing force. The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

-

-

Thermal Hyperalgesia (Plantar Test):

-

Apparatus: A radiant heat source is positioned under the glass floor beneath the animal's hind paw.

-

Procedure: The heat source is activated, and the time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.

-

In Vivo Electrophysiology in Anesthetized Rats

-

Objective: To characterize the effect of this compound on the responses of dorsal horn neurons.

-

Preparation: Rats are anesthetized, and a laminectomy is performed to expose the lumbar spinal cord. Extracellular single-unit recordings are made from wide-dynamic-range (WDR) neurons in the dorsal horn.

-

Stimulation: Neuronal responses are evoked by various stimuli applied to the receptive field on the hind paw, including electrical stimulation of nerves, mechanical stimulation with von Frey filaments, and thermal stimulation.

-

Drug Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally), and changes in neuronal firing are recorded.

-

Conclusion

This compound is a promising therapeutic candidate for neuropathic pain, acting as a selective antagonist of the histamine H1 receptor. Its mechanism of action is well-supported by preclinical data demonstrating its ability to block the pro-nociceptive H1 receptor-Gq/11-PLC signaling pathway in the central nervous system. The quantitative data on its binding affinity and in vivo efficacy provide a solid foundation for its further development. The experimental protocols outlined in this guide, while based on available information, highlight the robust preclinical evaluation that has been conducted. Future research should focus on fully elucidating the downstream targets of the H1 receptor signaling cascade in nociceptive neurons and translating these promising preclinical findings into clinical efficacy for the treatment of neuropathic pain.

References

- 1. This compound, a novel tricyclic antihistamine, is active against neurogenic pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine, histamine receptors, and neuropathic pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of histamine in neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

ReN 1869: A Technical Guide to its Histamine H1 Receptor Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

ReN 1869, a tricyclic compound, is a potent and selective antagonist of the histamine H1 receptor.[1][2] Its high affinity for this receptor underpins its antihistaminic effects and has led to investigations into its potential therapeutic applications, particularly in the realms of neurogenic pain and inflammation.[1][2] This technical guide provides a comprehensive overview of the core histamine H1 receptor antagonist properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Data

The following tables summarize the key quantitative parameters that define the interaction of this compound with the histamine H1 receptor and its functional consequences.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value (µM) | Species/Tissue | Radioligand | Reference |

| Kᵢ (Histamine H1 Receptor) | 0.19 ± 0.04 | Guinea Pig Brain | [³H]pyrilamine | [3] |

| Kᵢ (Sigma Site, non-selective) | 0.45 | Guinea Pig Brain | [³H]1,3-di-tolylguanidine (DTG) |

Table 2: Functional Antagonism of this compound

| Parameter | Value (µM) | Assay | Reference |

| IC₅₀ | 1.70 ± 0.002 | Inhibition of histamine-induced responses |

Table 3: In Vivo Efficacy of this compound

| Parameter | Value | Model | Species | Reference |

| ED₅₀ | ~300 µg/kg (i.p.) | Histamine-evoked paw edema | Mouse |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor.

1. Materials:

-

Membrane Preparation: Guinea pig brain tissue.

-

Radioligand: [³H]pyrilamine.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine).

-

Scintillation Fluid.

-

Glass fiber filters.

2. Procedure:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]pyrilamine at a concentration close to its Kd, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of this compound.

-

Determine IC₅₀: Plot the specific binding data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Histamine-Evoked Paw Edema

This protocol outlines the in vivo model used to assess the functional H1 receptor antagonist activity of this compound.

1. Animals:

-

Male mice.

2. Materials:

-

This compound.

-

Histamine solution.

-

Vehicle (e.g., saline).

-

Plethysmometer or calipers for measuring paw volume/thickness.

3. Procedure:

-

Acclimatization: Acclimatize the mice to the experimental conditions.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses.

-

Induction of Edema: After a set pre-treatment time (e.g., 30 minutes), inject a sub-plantar dose of histamine into the hind paw of each mouse.

-

Measurement of Edema: Measure the paw volume or thickness at specific time points after the histamine injection (e.g., 15, 30, 60 minutes) using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage inhibition of edema for each dose of this compound compared to the vehicle-treated group. Determine the ED₅₀ value, which is the dose of this compound that produces 50% inhibition of the maximal edema response.

Visualizations

Signaling Pathway

Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow

Caption: Experimental workflow for characterizing the H1 antagonist properties of this compound.

Conclusion

This compound is a selective and high-affinity antagonist of the histamine H1 receptor. The quantitative data from both in vitro binding assays and in vivo functional models consistently demonstrate its potent antihistaminic properties. This technical guide provides a foundational understanding of the core pharmacological characteristics of this compound, which is essential for its further investigation and potential development as a therapeutic agent for conditions involving histamine-mediated pathways, such as neurogenic pain and inflammation. The detailed experimental protocols and visual workflows serve as practical resources for researchers in the field.

References

The Discovery and Pharmacological Profile of (R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid (ReN-1869): A Technical Overview

(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid , also known as ReN-1869 , is a novel, selective histamine H1 receptor antagonist that has been investigated for its potential therapeutic applications, particularly in the management of neuropathic pain. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Core Compound Data

| Parameter | Value | Reference |

| Chemical Name | (R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid | [1][2] |

| Alias | ReN-1869, NNC-05-1869 | [1][3] |

| Primary Target | Histamine H1 Receptor Antagonist | [1] |

| Secondary Target | Non-selective sigma site |

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ReN-1869, demonstrating its binding affinity and functional activity.

In Vitro Binding Affinity

| Target | Radioligand | Tissue Source | Ki (µM) |

| Histamine H1 Receptor | [3H]pyrilamine | Guinea pig brain | 0.19 ± 0.04 |

| Non-selective σ site | [3H]1,3-di-tolylguanidine (DTG) | Guinea pig brain | 0.45 |

Table 1: In vitro binding affinities of ReN-1869.

In Vitro and In Vivo Functional Activity

| Assay | Model | Metric | Value |

| Dose-dependent response reduction | Not specified | IC50 | 1.70 ± 0.002 µM |

| Histamine-evoked paw edema | Mouse | ED50 | ~300 µg/kg (i.p.) |

Table 2: In vitro and in vivo functional activity of ReN-1869.

Human Pharmacokinetic Parameters (Single Oral Dose)

| Parameter | Value |

| Half-life (t1/2) | 4.7 hours |

| Oral Clearance | 11.7 L/h |

Table 3: Human pharmacokinetic parameters of ReN-1869 after single oral doses ranging from 3.5 to 95 mg in healthy subjects.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol outlines the method used to determine the binding affinity of ReN-1869 for the histamine H1 receptor.

Materials:

-

Thawed guinea pig brain membranes (1 mg protein/tube)

-

[3H]pyrilamine (radioligand)

-

Test compound (ReN-1869)

-

Incubation buffer: 20 mM Tris-HCl, pH 7.4

-

Wash buffer: Ice-cold 20 mM Tris-HCl, pH 7.4

-

Whatman GF/F filters

-

Scintillation counter

Procedure:

-

In a final volume of 0.5 mL, combine thawed membranes, test compound at various concentrations, and a fixed concentration of [3H]pyrilamine.

-

To determine non-specific binding, a parallel set of tubes is prepared in the presence of a high concentration (e.g., 10 µM) of unlabeled ReN-1869.

-

Incubate the samples for 120 minutes at 37°C in a shaking water bath.

-

Separate free and bound radioactivity by rapid filtration over Whatman GF/F filters.

-

Wash the filters with 25 mL of ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value using competitive binding analysis software.

In Vivo Histamine-Evoked Paw Edema in Mice

This protocol describes the in vivo model used to assess the functional H1 receptor antagonism of ReN-1869.

Animals:

-

Male mice

Materials:

-

ReN-1869

-

Histamine solution

-

Vehicle control

-

Plethysmometer or caliper

Procedure:

-

Administer ReN-1869 or vehicle control to the mice via intraperitoneal (i.p.) injection at various doses.

-

After a predetermined time (e.g., 30 minutes), inject a standard dose of histamine into the plantar surface of the mouse's hind paw.

-

Measure the paw volume or thickness at specified time points after the histamine injection using a plethysmometer or caliper.

-

Calculate the percentage inhibition of edema for each dose of ReN-1869 compared to the vehicle control group.

-

Determine the ED50 value from the dose-response curve.

Proposed Synthesis of ReN-1869

While a detailed, step-by-step synthesis of ReN-1869 is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on the synthesis of structurally related tricyclic antihistamines and piperidine derivatives. The synthesis would likely involve the preparation of the tricyclic core and the chiral piperidine moiety, followed by their coupling.

Mechanism of Action and Signaling Pathway

ReN-1869 exerts its primary effect by acting as an antagonist at the histamine H1 receptor. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including those associated with allergic reactions and nociceptive signaling. By blocking the binding of histamine to the H1 receptor, ReN-1869 inhibits this downstream signaling pathway.

Conclusion

ReN-1869 is a potent and selective histamine H1 receptor antagonist with demonstrated efficacy in preclinical models of neuropathic pain and a favorable pharmacokinetic profile in humans. Its discovery has provided a valuable tool for investigating the role of histamine in pain signaling and represents a potential therapeutic agent for pain management. Further research, including more detailed disclosure of its synthesis and comprehensive clinical trials, would be necessary to fully elucidate its therapeutic potential.

References

Unraveling the Antinociceptive Potential of ReN 1869: A Technical Guide for Preclinical Researchers

An In-depth Analysis of the Antinociceptive Effects of the Novel Histamine H1 Receptor Antagonist, ReN 1869, in Preclinical Models of Pain.

This technical guide provides a comprehensive overview of the preclinical antinociceptive properties of this compound, a potent and selective histamine H1 receptor antagonist. The document is intended for researchers, scientists, and drug development professionals actively involved in the field of pain research. It consolidates key data from various preclinical studies, details the experimental methodologies employed, and elucidates the underlying signaling pathways involved in its mechanism of action.

Core Antinociceptive Profile of this compound

This compound has demonstrated significant antinociceptive effects across a range of preclinical pain models, including those of chemical, inflammatory, and neuropathic origin. Notably, its efficacy is more pronounced in models of persistent pain rather than acute thermal pain.

Data Presentation: Summary of Antinociceptive Effects

The following tables summarize the quantitative data from key preclinical studies investigating the dose-dependent antinociceptive effects of this compound.

Table 1: Efficacy of this compound in Models of Chemical Nociception

| Preclinical Model | Species | Route of Administration | Dose Range (mg/kg) | Observed Antinociceptive Effect |

| Formalin Test | Rodents | Oral | 0.01 - 10 | Dose-dependent reduction in both early (neurogenic) and late (inflammatory) phases of paw licking and flinching. |

| Capsaicin-Induced Nociception | Rodents | Oral | 0.01 - 10 | Attenuation of capsaicin-induced nocifensive behaviors. |

| Phenylquinone-Induced Writhing | Rodents | Oral | 0.01 - 10 | Dose-dependent inhibition of abdominal writhing. |

Table 2: Efficacy of this compound in Models of Inflammatory and Neuropathic Pain

| Preclinical Model | Species | Route of Administration | Dose Range (mg/kg) | Observed Antinociceptive Effect |

| Carrageenan-Induced Paw Edema | Rats | Systemic | 0.1 - 4 | Significant attenuation of neuronal responses to noxious heat. |

| Spinal Nerve Ligation (SNL) | Rats | Systemic | 0.1 - 4 | Selective inhibition of low-threshold mechanical punctate stimuli (von Frey 9 g) and attenuation of neuronal responses to noxious heat.[1] |

Experimental Protocols: Methodologies for Key Preclinical Models

Detailed methodologies for the principal preclinical pain models used to evaluate the antinociceptive effects of this compound are provided below.

Formalin Test

The formalin test is a widely used model of tonic chemical pain that assesses both an acute (neurogenic) and a delayed (inflammatory) pain response.

Procedure:

-

Rodents are briefly anesthetized, and a dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

-

Immediately after injection, the animal is placed in an observation chamber.

-

Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified over a period of up to 60 minutes.

-

The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

-

The total time spent exhibiting nociceptive behaviors in each phase is recorded.

Hot Plate Test

The hot plate test is a model of acute thermal nociception that measures the latency to a thermal stimulus.

Procedure:

-

The surface of the hot plate apparatus is maintained at a constant, noxious temperature (e.g., 52-55°C).

-

The animal is placed on the heated surface, and a timer is started.

-

The latency to the first sign of a nocifensive response (e.g., paw licking, jumping) is recorded.

-

A cut-off time is established to prevent tissue damage.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus.

Procedure:

-

A focused beam of radiant heat is applied to the ventral surface of the animal's tail.

-

The time taken for the animal to flick its tail away from the heat source is measured.

-

A maximum exposure time is set to avoid tissue injury.

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation and inflammatory pain.

Procedure:

-

A baseline measurement of the rodent's hind paw volume is taken using a plethysmometer.

-

A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of one hind paw.

-

Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The degree of paw edema is calculated as the increase in paw volume from the baseline measurement.

-

Behavioral assessments of thermal or mechanical hyperalgesia can also be performed.

Spinal Nerve Ligation (SNL) Model

The SNL model is a well-established model of neuropathic pain that mimics the symptoms of peripheral nerve injury in humans.

Procedure:

-

Under anesthesia, the L5 and L6 spinal nerves are exposed.

-

The L5 and L6 nerves are tightly ligated with silk suture.

-

The incision is closed, and the animal is allowed to recover.

-

Following a post-operative period, animals develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, in the ipsilateral hind paw.

-

These pain behaviors are assessed using von Frey filaments (for mechanical allodynia) and radiant heat sources (for thermal hyperalgesia).

Mechanism of Action: Signaling Pathways

The primary mechanism underlying the antinociceptive effects of this compound is the antagonism of the histamine H1 receptor. In the context of pain, particularly in the dorsal horn of the spinal cord and dorsal root ganglion neurons, the activation of the H1 receptor by histamine contributes to the sensitization of nociceptive pathways.[2][3]

Histamine H1 Receptor Signaling in Nociception

Histamine, released from mast cells and other sources following tissue injury or inflammation, binds to the Gq-protein coupled H1 receptor on sensory neurons. This initiates a signaling cascade that increases neuronal excitability and contributes to the perception of pain.

Activation of the H1 receptor leads to the Gq protein-mediated activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC). Both elevated intracellular Ca²⁺ (which can activate other downstream effectors like Calmodulin-dependent protein kinase II - CaMKII) and activated PKC can phosphorylate various intracellular targets, including ion channels and other receptors involved in pain signaling.[4][5] This phosphorylation leads to an increase in neuronal excitability and enhanced transmission of nociceptive signals. This compound, by blocking the H1 receptor, prevents this signaling cascade, thereby reducing neuronal sensitization and producing its antinociceptive effects.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical experimental workflow for evaluating the antinociceptive properties of a compound like this compound in a preclinical setting.

This workflow outlines the key stages from model selection and induction to data analysis and interpretation, providing a structured approach for preclinical pain research.

Conclusion

This compound demonstrates a promising profile as an antinociceptive agent in preclinical models, particularly in those that mimic persistent pain states. Its mechanism of action via histamine H1 receptor antagonism provides a clear rationale for its efficacy. The data and protocols presented in this guide offer a valuable resource for researchers looking to further investigate the therapeutic potential of this compound and similar compounds in the management of pain.

References

- 1. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Primary sensory neurons expressing histamine H1-receptor mRNA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opiate and histamine H1 receptors are present on some substance P-containing dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein kinase C in pain: Involvement of multiple isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium/calmodulin dependent kinase II contributes to persistent central neuropathic pain following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Histamine in Neurogenic Inflammation and the Therapeutic Potential of ReN 1869: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic inflammation, a complex process involving the interplay between the nervous and immune systems, is a key contributor to the pathophysiology of various inflammatory and pain conditions. Histamine, a well-known biogenic amine, plays a pivotal role in orchestrating this inflammatory cascade. This technical guide provides an in-depth exploration of the mechanisms by which histamine contributes to neurogenic inflammation, with a particular focus on the therapeutic potential of ReN 1869, a novel selective histamine H1 receptor antagonist. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals in the field.

Introduction to Neurogenic Inflammation and the Role of Histamine

Neurogenic inflammation is characterized by the release of inflammatory mediators from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of immune cells.[1][2] This process is initiated by the activation of nociceptive C-fibers, which release neuropeptides such as Substance P (SP) and calcitonin gene-related peptide (CGRP).[1]

A critical aspect of neurogenic inflammation is the bidirectional communication between sensory neurons and mast cells.[3][4] Neuropeptides released from nerve endings can trigger mast cell degranulation, leading to the release of a plethora of inflammatory mediators, most notably histamine. Histamine, in turn, can directly activate sensory neurons, creating a positive feedback loop that sustains and amplifies the inflammatory response. This intricate interplay underscores the central role of histamine in the initiation and propagation of neurogenic inflammation.

Histamine exerts its effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. The activation of these receptors on various cell types, including neurons, endothelial cells, and immune cells, mediates the diverse physiological and pathological effects of histamine. In the context of neurogenic inflammation, the histamine H1 receptor is of particular interest due to its involvement in vasodilation, increased vascular permeability, and the sensitization of nociceptors.

This compound: A Selective Histamine H1 Receptor Antagonist

This compound is a novel, tricyclic compound identified as a potent and selective histamine H1 receptor antagonist. Its ability to cross the blood-brain barrier and exert effects within the central nervous system makes it a promising candidate for targeting the central mechanisms of neurogenic pain and inflammation. Preclinical and early clinical studies have demonstrated its efficacy in models of neurogenic inflammation and pain, suggesting its therapeutic potential for a range of debilitating conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile and efficacy of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) |

| Histamine H1 | [³H]Pyrilamine | Guinea Pig Brain | 190 ± 40 |

Table 2: Efficacy of this compound in Preclinical Models of Neurogenic Inflammation and Pain

| Model | Species | Endpoint | This compound Dose | % Inhibition / Effect |

| Histamine-Evoked Paw Edema | Mouse | Paw Volume | 300 µg/kg | ED₅₀ |

| Formalin Test (Second Phase) | Rodent | Nociceptive Behavior | 0.01 - 10 mg/kg | Significant Antinociception |

| Antidromic Nerve Stimulation | Rat | Plasma Extravasation | Not Specified | Effective |

| Capsaicin-Induced Nociception | Rodent | Nociceptive Behavior | 0.01 - 10 mg/kg | Antinociceptive |

Table 3: Efficacy of this compound in a Human Phase I Clinical Trial

| Model | Endpoint | This compound Dose | Outcome |

| Capsaicin-Induced Hyperalgesia | N1/P2 Peak to Peak Amplitude of Laser-Evoked Somatosensory Potentials (LSEPs) | 25 mg and 50 mg (acute and one week b.i.d.) | Significant, dose-dependent reduction |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of key experimental protocols used to study neurogenic inflammation and evaluate the efficacy of compounds like this compound.

Capsaicin-Induced Paw Edema in Rats

This model is used to induce neurogenic inflammation and assess the anti-inflammatory effects of test compounds.

-

Animals: Male Wistar rats (210-230 g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Test Compound Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the desired doses.

-

Induction of Edema: Thirty minutes after test compound administration, 100 µl of capsaicin solution (e.g., 0.1% in saline) is injected subcutaneously into the plantar surface of the right hind paw.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before capsaicin injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after capsaicin injection.

-

Data Analysis: The increase in paw volume is calculated for each animal, and the percentage inhibition of edema by the test compound is determined by comparing it to the vehicle-treated group.

Antidromic Nerve Stimulation-Induced Plasma Extravasation in Rats

This technique directly stimulates sensory nerve fibers to induce the release of neuropeptides and subsequent plasma extravasation, a key feature of neurogenic inflammation.

-

Animals: Anesthetized rats are used.

-

Surgical Preparation: The lumbosacral dorsal roots (e.g., L4-L5) are exposed through a laminectomy.

-

Tracer Injection: Evans Blue dye (e.g., 50 mg/kg), which binds to plasma albumin, is injected intravenously to quantify plasma extravasation.

-

Nerve Stimulation: The distal ends of the cut dorsal roots are stimulated electrically (e.g., 20 V, 0.5 ms, 5 Hz for 5 minutes).

-

Tissue Collection: After a set period, animals are perfused, and the skin and other relevant tissues are collected.

-

Quantification of Extravasation: The amount of Evans Blue dye in the tissues is extracted (e.g., with formamide) and quantified spectrophotometrically.

Histamine-Induced Paw Edema in Mice

This model is a direct way to assess the ability of a compound to antagonize the inflammatory effects of histamine.

-

Animals: Male Swiss mice are used.

-

Test Compound Administration: this compound or vehicle is administered (e.g., i.p. or orally) at various doses.

-

Induction of Edema: A solution of histamine (e.g., 100 µl of 0.1% in saline) is injected into the subplantar region of the right hind paw.

-

Measurement of Paw Edema: Paw thickness or volume is measured at different time points after histamine injection using a digital caliper or plethysmometer.

-

Data Analysis: The percentage inhibition of paw edema by the test compound is calculated relative to the vehicle control group.

Histamine H1 Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a test compound for the histamine H1 receptor.

-

Receptor Source: Membranes are prepared from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig brain homogenate or cells stably expressing the human H1 receptor).

-

Radioligand: A radiolabeled H1 receptor antagonist, typically [³H]pyrilamine (mepyramine), is used.

-

Assay Procedure:

-

A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist.

-

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Histamine-Induced Calcium Influx Functional Assay

This assay measures the ability of a test compound to antagonize the functional response of the H1 receptor, which is coupled to an increase in intracellular calcium.

-

Cell Line: A cell line endogenously or recombinantly expressing the histamine H1 receptor (e.g., DDT1MF-2 cells or HEK293 cells) is used.

-

Calcium Indicator Dye: Cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM.

-

Assay Procedure:

-

Cells are pre-incubated with varying concentrations of the test compound (this compound) or vehicle.

-

Histamine is then added to stimulate the H1 receptors and induce an increase in intracellular calcium.

-

-

Measurement: The change in fluorescence of the calcium indicator dye is measured using a fluorescence plate reader or microscope, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The ability of the test compound to inhibit the histamine-induced calcium signal is quantified, and the IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language for Graphviz.

Caption: Bidirectional communication between sensory nerves and mast cells in neurogenic inflammation.

Caption: Simplified signaling pathway of the histamine H1 receptor.

Caption: Preclinical to clinical development workflow for this compound.

Conclusion

Histamine is a key mediator in the complex process of neurogenic inflammation, acting as a crucial link in the communication between the nervous and immune systems. The development of selective histamine H1 receptor antagonists, such as this compound, represents a promising therapeutic strategy for a variety of conditions characterized by neurogenic inflammation and pain. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug developers working to further elucidate the role of histamine in these processes and to advance the development of novel therapeutics. The continued investigation into the intricate mechanisms of neurogenic inflammation and the targeted modulation of histamine signaling holds significant promise for improving the lives of patients suffering from these often-debilitating conditions.

References

- 1. The formalin test: a dose-response analysis at three developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Effect of the new H1-antagonist ReN1869 on capsaicin-induced hyperalgesia in human skin/Human phase-I trial using somatosensory evoked potentials induced by a CO2 laser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma extravasation in the skin and pelvic organs evoked by antidromic stimulation of the lumbosacral dorsal roots of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

ReN 1869: A Technical Guide on its Selectivity for the Histamine H1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of ReN 1869 for the histamine H1 receptor. This compound, a novel tricyclic antihistamine, has been identified as a potent and selective antagonist of the histamine H1 receptor.[1][2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Quantitative Analysis of Receptor Binding

The selectivity of this compound has been primarily characterized through radioligand binding assays. The available data on its binding affinity for the histamine H1 receptor and other sites is presented below.

| Target | Preparation | Radioligand | Parameter | Value (µM) | Reference |

| Histamine H1 Receptor | Guinea Pig Brain | [³H]pyrilamine | Ki | 0.19 ± 0.04 | [4][5] |

| Non-selective σ site | Guinea Pig Brain | [³H]1,3-di-tolylguanidine (DTG) | Ki | 0.45 | |

| Functional Antagonism | Not Specified | Not Applicable | IC50 | 1.70 ± 0.002 |

Note on H1 Receptor Subtypes: The current scientific literature does not extensively describe or recognize distinct pharmacological subtypes of the H1 receptor in the same manner as other receptor families (e.g., muscarinic or adrenergic receptors). Therefore, data on the selectivity of this compound for H1 receptor subtypes is not available. The selectivity of this compound is understood in the context of its high affinity for the H1 receptor compared to other molecular targets.

Experimental Protocols

The following section details the methodology for the key binding assay used to determine the affinity of this compound for the histamine H1 receptor.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines the general steps for a competitive binding assay to determine the Ki of a test compound like this compound.

-

Tissue Preparation: Membranes are prepared from guinea pig brain tissue.

-

Assay Components:

-

Thawed tissue membranes (1 mg protein/tube).

-

Test compound (e.g., this compound) at various concentrations.

-

Radioligand: [³H]pyrilamine (a known H1 receptor antagonist). The concentration of the radioligand is typically kept constant (e.g., 5 nM).

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 7.4).

-

-

Incubation: The assay components are combined in a final volume of 0.5 mL and incubated for 120 minutes at 37°C in a shaking water bath.

-

Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered over Whatman GF/F filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer (e.g., 25 mL of 20 mM Tris-HCl, pH 7.4).

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competing ligand.

-

Non-specific Binding: Radioactivity measured in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM this compound) to saturate all specific binding sites.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Visualized Pathways and Workflows

The following diagrams illustrate the key signaling pathway associated with the H1 receptor and a typical workflow for determining binding affinity.

Caption: Histamine H1 Receptor Signaling Pathway.

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

This compound is a high-affinity antagonist for the histamine H1 receptor. The available data demonstrates its potent interaction with this receptor, with some off-target affinity for the non-selective sigma site. While the concept of H1 receptor subtypes is not well-established, the selectivity profile of this compound for the H1 receptor over other targets makes it a valuable tool for studying the physiological and pathological roles of histamine. The provided experimental framework and pathway diagrams serve as a resource for researchers in the design and interpretation of future studies involving this compound.

References

- 1. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel tricyclic antihistamine, is active against neurogenic pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ReN-1869 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.glpbio.com [file.glpbio.com]

An In-depth Technical Guide on the Early-Stage Research of ReN 1869 as a Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of ReN 1869, a novel therapeutic agent. The information presented herein is compiled from preclinical and early clinical investigations, focusing on its mechanism of action, efficacy in non-clinical models, and initial human safety and pharmacokinetic profile.

Core Compound Information

This compound, chemically identified as (R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid, is a tricyclic compound that functions as a selective histamine H1 receptor antagonist.[1] It is orally available and has demonstrated the ability to penetrate the central nervous system.[1]

Preclinical Research

In Vivo Efficacy

This compound has shown significant antinociceptive effects in various rodent models of chemical-induced pain.[1] Notably, it is effective in these models at doses ranging from 0.01 to 10 mg/kg.[1] However, it did not demonstrate efficacy in thermal pain tests such as the hot plate and tail flick assays.[1]

The compound has also been evaluated in models of inflammation. It proved effective against neurogenic inflammation, such as that induced by antidromic nerve stimulation and histamine-evoked edema. Conversely, it was not effective in the carrageenan-induced inflammation model. Furthermore, in models of neuropathic and inflammatory pain, this compound selectively inhibited responses to low-threshold mechanical stimuli, suggesting its potential in treating mechanical allodynia.

A significant finding from preclinical studies is that this compound can amplify the analgesic effects of morphine and does not appear to induce tolerance after chronic administration.

| Preclinical Efficacy of this compound | |

| Parameter | Observation |

| Effective Dose (Antinociception) | 0.01-10 mg/kg in rodents |

| Effective Pain Models | Formalin, Capsaicin, Phenyl Quinone Writhing |

| Ineffective Pain Models | Hot Plate, Tail Flick (Thermal) |

| Effective Inflammation Models | Neurogenic Inflammation (Antidromic Nerve Stimulation, Histamine-Evoked Edema) |

| Ineffective Inflammation Models | Carrageenan-Induced Inflammation |

| Effect on Neuropathic Pain | Attenuated neuronal responses to noxious heat and selectively inhibited low-threshold mechanical stimuli in carrageenan and spinal nerve ligation (SNL) models |

| Interaction with Opioids | Amplifies the analgesic action of morphine |

| Tolerance | No tolerance observed after chronic dosing |

Mechanism of Action

The primary mechanism of action of this compound is the blockade of the histamine H1 receptor. It is proposed that by antagonizing the H1 receptor, this compound counteracts the effects of histamine released from activated mast cells. This action is believed to inhibit pain transmission in the dorsal spinal cord. The similar pharmacological profile of this compound and mepyramine, another H1 receptor antagonist, in inhibiting mechanical stimuli-evoked responses in pain models further supports this mechanism. While the central activity via H1 receptors is considered the probable primary mechanism for its pain-relieving properties, alternative mechanisms have not been excluded.

Proposed mechanism of action of this compound.

Early-Stage Clinical Research

First-in-Human Study

A randomized, double-blind, placebo-controlled, dose-escalating study was conducted to evaluate the safety and pharmacokinetics of single oral doses of this compound in 56 healthy subjects. The study assessed doses ranging from 3.5 to 95 mg.

This compound was well tolerated, and no serious or severe adverse events were reported. The average number of adverse events (AEs) reported per subject after active doses was 0.6, which was comparable to the 0.5 AEs per subject reported after placebo. The frequency of subjects reporting AEs did not show a dose-dependent relationship. The most common AEs were dizziness, fatigue, and somnolence, and their occurrence was not proportional to the dose. No clinically relevant changes were observed in vital signs, ECG recordings, or clinical laboratory results. A maximum tolerated dose was not identified within the tested range.

This compound demonstrated rapid absorption following oral administration. The pharmacokinetic profile suggests simple first-order pharmacokinetics. The maximum plasma concentration (Cmax) and the area under the curve (AUC) increased proportionally with the dose level. Other pharmacokinetic parameters remained independent of the dose.

| Pharmacokinetic Parameters of this compound (Single Oral Dose) | |

| Parameter | Value |

| Half-life (t1/2) | 4.7 hours (overall mean) |

| Oral Clearance | 11.7 L/h (overall mean) |

| Absorption | Rapid |

| Dose Proportionality | Cmax and AUC increased proportionally with dose |

| Dose Independence | Other pharmacokinetic parameters were independent of the dose |

digraph "First-in-Human Clinical Trial Workflow" { graph [fontname="Arial", label="Workflow of the First-in-Human Single-Dose Study of this compound", labelloc=t, fontsize=14, rankdir=TB, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];"Screening" [label="Subject Screening\n(56 Healthy Volunteers)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Randomization" [label="Randomization\n(Double-Blind)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dose_Escalation" [label="Dose Escalation Cohorts\n(3.5 mg to 95 mg)", fillcolor="#FBBC05", fontcolor="#202124"]; "Dosing" [label="Single Oral Dose Administration\n(this compound or Placebo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Safety_Monitoring" [label="Safety Monitoring\n(Adverse Events, Vital Signs, ECG, Labs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PK_Sampling" [label="Pharmacokinetic Sampling", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(Safety and Pharmacokinetic Parameters)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Results" [label="Study Results", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Screening" -> "Randomization" [color="#202124"]; "Randomization" -> "Dose_Escalation" [color="#202124"]; "Dose_Escalation" -> "Dosing" [color="#202124"]; "Dosing" -> "Safety_Monitoring" [color="#202124"]; "Dosing" -> "PK_Sampling" [color="#202124"]; "Safety_Monitoring" -> "Data_Analysis" [color="#202124"]; "PK_Sampling" -> "Data_Analysis" [color="#202124"]; "Data_Analysis" -> "Results" [color="#202124"]; }

Workflow of the first-in-human single-dose clinical trial of this compound.

Experimental Protocols

While detailed, step-by-step protocols were not available in the reviewed literature, the following outlines the general methodologies for key experiments based on standard practices in the field.

Chemical Nociception Models (General Protocol)

-

Animal Acclimation: Rodents (mice or rats) are acclimated to the testing environment to minimize stress-induced variability.

-

Baseline Measurement: A baseline response to a non-noxious stimulus may be established.

-

Compound Administration: this compound or vehicle control is administered orally at predetermined times before the nociceptive stimulus.

-

Nociceptive Stimulus:

-

Formalin Test: A dilute solution of formalin is injected into the plantar surface of the hind paw.

-

Capsaicin Test: A solution of capsaicin is injected into the plantar surface of the hind paw.

-

Phenyl Quinone Writhing Test: An intraperitoneal injection of phenyl quinone is administered.

-

-

Behavioral Observation: Nociceptive behaviors (e.g., paw licking, flinching, writhing) are observed and quantified for a specific duration following the stimulus injection.

-

Data Analysis: The behavioral scores between the this compound-treated and control groups are compared to determine the antinociceptive effect.

Neurogenic Inflammation Models (General Protocol)

-

Animal Preparation: Animals are anesthetized, and relevant nerves (e.g., saphenous nerve) are surgically exposed.

-

Compound Administration: this compound or vehicle is administered.

-

Induction of Inflammation:

-

Antidromic Nerve Stimulation: The distal end of a transected nerve is electrically stimulated to induce plasma extravasation.

-

Histamine-Evoked Edema: Histamine is injected locally to induce edema.

-

-

Measurement of Inflammation: Plasma extravasation is quantified by measuring the leakage of a previously injected dye (e.g., Evans blue) into the tissue. Edema is measured using methods like paw volume displacement.

-

Data Analysis: The degree of inflammation in the treated group is compared to the control group.

Mechanical Allodynia Assessment (von Frey Test)

-

Animal Acclimation: Animals with induced neuropathy (e.g., spinal nerve ligation) or inflammation (e.g., carrageenan injection) are placed in a testing apparatus with a mesh floor and allowed to acclimate.

-

Stimulation: Calibrated von Frey filaments of varying stiffness are applied to the plantar surface of the hind paw.

-

Response Measurement: The paw withdrawal threshold is determined by observing the animal's response to the filaments. This can be done using the "up-down" method to determine the 50% withdrawal threshold.

-

Compound Administration: this compound or vehicle is administered, and the paw withdrawal threshold is reassessed at various time points.

-

Data Analysis: Changes in the paw withdrawal threshold before and after drug administration are compared between treated and control groups.

Conclusion

Early-stage research on this compound has established it as a promising therapeutic candidate for chronic pain and neurogenic inflammatory conditions. Its selective histamine H1 receptor antagonism, coupled with its ability to penetrate the central nervous system, provides a clear mechanism for its observed analgesic and anti-inflammatory effects in preclinical models. The favorable safety and pharmacokinetic profile from the first-in-human study supports its further clinical development. Future research should focus on elucidating any alternative mechanisms of action, evaluating its efficacy in a broader range of chronic pain models, and conducting multiple-dose clinical trials to establish its long-term safety and therapeutic window.

References

Methodological & Application

Application Notes and Protocols for ReN 1869 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of ReN 1869, a selective histamine H1 receptor antagonist, in established rat models of inflammatory and neuropathic pain. The protocols detailed below are based on peer-reviewed scientific literature and are intended to guide researchers in the design and execution of similar preclinical studies.

Introduction

This compound, with the chemical name (R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid, is a potent and selective antagonist of the histamine H1 receptor.[1] Preclinical studies in rat models have demonstrated its antinociceptive effects, particularly in states of persistent pain such as inflammation and neuropathy.[1] Its mechanism of action involves the blockade of histamine H1 receptors, which are implicated in pain signaling pathways. These notes provide detailed protocols for evaluating the efficacy of this compound in two standard rat pain models: carrageenan-induced inflammation and spinal nerve ligation (SNL)-induced neuropathy.

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound exerts its effects by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade contributes to the sensitization of nociceptive neurons. By antagonizing the H1 receptor, this compound is thought to inhibit these downstream signaling events, thereby reducing neuronal hyperexcitability and pain perception.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound in rat models of inflammatory and neuropathic pain.

Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the anti-inflammatory and analgesic properties of a compound in an acute inflammatory state.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle for this compound (e.g., sterile saline or 5% DMSO in saline)

-

1% w/v Carrageenan solution in sterile saline

-

Plethysmometer or digital calipers

-

Apparatus for assessing thermal hyperalgesia (e.g., plantar test)

-

Von Frey filaments for assessing mechanical allodynia

Experimental Workflow:

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.

-

Baseline Measurements:

-

Measure the paw volume of the right hind paw using a plethysmometer or digital calipers.

-

Assess baseline mechanical withdrawal thresholds using von Frey filaments applied to the plantar surface of the right hind paw.

-

Assess baseline thermal withdrawal latency using a plantar test apparatus on the right hind paw.

-

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally or intravenously) at doses ranging from 0.1 to 4 mg/kg.[1] Administer the vehicle to the control group. The exact vehicle composition for this compound is not specified in publicly available literature; therefore, a common vehicle such as sterile saline or a low concentration of DMSO in saline should be tested for any behavioral effects.

-

Induction of Inflammation: 30 minutes after drug administration, inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Post-Induction Measurements: Measure paw volume, mechanical withdrawal threshold, and thermal withdrawal latency at 1, 2, 3, and 4 hours post-carrageenan injection.

Data Presentation:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Template)

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours post-carrageenan (Mean ± SEM) | % Inhibition of Edema |

| Vehicle | - | [Placeholder Value] | 0% |

| This compound | 0.1 | [Placeholder Value] | [Placeholder Value] |

| This compound | 1 | [Placeholder Value] | [Placeholder Value] |

| This compound | 4 | [Placeholder Value] | [Placeholder Value] |

Table 2: Effect of this compound on Carrageenan-Induced Mechanical Allodynia in Rats (Template)

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 3 hours post-carrageenan (Mean ± SEM) |

| Vehicle | - | [Placeholder Value] |

| This compound | 0.1 | [Placeholder Value] |

| This compound | 1 | [Placeholder Value] |

| This compound | 4 | [Placeholder Value] |

Table 3: Effect of this compound on Carrageenan-Induced Thermal Hyperalgesia in Rats (Template)

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) at 3 hours post-carrageenan (Mean ± SEM) |

| Vehicle | - | [Placeholder Value] |

| This compound | 0.1 | [Placeholder Value] |

| This compound | 1 | [Placeholder Value] |

| This compound | 4 | [Placeholder Value] |

Note: The placeholder values in the tables above should be replaced with experimentally derived data. Publicly available literature indicates a significant attenuation of pain-related behaviors by this compound in this model, but does not provide specific quantitative data for direct comparison.[1]

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This model mimics chronic neuropathic pain resulting from peripheral nerve injury.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle for this compound

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material (e.g., 6-0 silk)

-

Apparatus for assessing thermal hyperalgesia

-

Von Frey filaments

Experimental Workflow:

Procedure:

-

Animal Acclimatization: As described for the carrageenan model.

-

Baseline Measurements: Assess baseline mechanical and thermal withdrawal thresholds on both hind paws.

-

SNL Surgery:

-

Anesthetize the rat.

-

Make an incision to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

-

For the sham group, expose the nerves without ligation.

-

Close the incision in layers.

-

-

Post-operative Recovery and Assessment: Allow the rats to recover for 7-14 days. Confirm the development of mechanical allodynia and thermal hyperalgesia on the ipsilateral (operated) side.

-

Drug Administration: On the day of testing, administer this compound systemically (0.1-4 mg/kg) or vehicle.[1]

-

Post-treatment Behavioral Testing: Assess mechanical withdrawal thresholds and thermal withdrawal latencies at various time points after drug administration (e.g., 30, 60, and 120 minutes).

Data Presentation:

Table 4: Effect of this compound on Mechanical Allodynia in SNL Rats (Template)

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 60 min post-administration (Mean ± SEM) |

| Sham + Vehicle | - | [Placeholder Value] |

| SNL + Vehicle | - | [Placeholder Value] |

| SNL + this compound | 0.1 | [Placeholder Value] |

| SNL + this compound | 1 | [Placeholder Value] |

| SNL + this compound | 4 | [Placeholder Value] |

Table 5: Effect of this compound on Thermal Hyperalgesia in SNL Rats (Template)

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) at 60 min post-administration (Mean ± SEM) |

| Sham + Vehicle | - | [Placeholder Value] |

| SNL + Vehicle | - | [Placeholder Value] |

| SNL + this compound | 0.1 | [Placeholder Value] |

| SNL + this compound | 1 | [Placeholder Value] |

| SNL + this compound | 4 | [Placeholder Value] |

Note: As with the inflammatory pain model, the placeholder values in these tables should be replaced with actual experimental data. The available literature indicates a robust inhibitory effect of this compound on mechanical and thermal hypersensitivity in this model, but lacks specific tabulated data.

Conclusion

This compound demonstrates significant potential as an analgesic agent in preclinical rat models of inflammatory and neuropathic pain. The protocols outlined in these application notes provide a framework for the continued investigation of its efficacy and mechanism of action. Future research should aim to establish a full dose-response relationship and further characterize the pharmacokinetic and pharmacodynamic profile of this compound. The generation of quantitative data will be crucial for the clinical translation of this promising compound.

References

Application Notes and Protocols for In Vivo Studies of ReN 1869

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the systemic administration and evaluation of ReN 1869 in preclinical in vivo models of inflammatory and neuropathic pain. The protocols outlined below are based on established methodologies and aim to ensure robust and reproducible results.

Introduction

This compound is a novel, selective histamine H1 receptor antagonist with demonstrated antinociceptive properties in animal models of persistent pain.[1] Systemic administration of this compound has been shown to selectively inhibit responses to noxious heat and mechanical stimuli in rats with carrageenan-induced inflammation and spinal nerve ligation (SNL)-induced neuropathy.[1] These findings suggest that this compound holds promise as a therapeutic agent for the treatment of chronic pain states, particularly those with a component of mechanical allodynia.[1]

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound exerts its effects by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in the sensitization of nociceptive neurons. By antagonizing the H1 receptor, this compound is thought to dampen this signaling pathway, thereby reducing neuronal hyperexcitability and pain perception.

Figure 1: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data from in vivo studies of this compound.

Table 1: Dose-Response of this compound on Mechanical Allodynia (von Frey Test)

| Treatment Group | Dose (mg/kg) | N | Paw Withdrawal Threshold (g) at Baseline | Paw Withdrawal Threshold (g) Post-Treatment (Timepoint 1) | Paw Withdrawal Threshold (g) Post-Treatment (Timepoint 2) |

| Vehicle Control | - | ||||

| This compound | 0.1 | ||||

| This compound | 1 | ||||

| This compound | 4 | ||||

| Positive Control |

Table 2: Effect of this compound on Thermal Hyperalgesia (Noxious Heat Test)

| Treatment Group | Dose (mg/kg) | N | Paw Withdrawal Latency (s) at Baseline | Paw Withdrawal Latency (s) Post-Treatment (Timepoint 1) | Paw Withdrawal Latency (s) Post-Treatment (Timepoint 2) |

| Vehicle Control | - | ||||

| This compound | 0.1 | ||||

| This compound | 1 | ||||

| This compound | 4 | ||||

| Positive Control |

Experimental Protocols

The following are detailed protocols for inducing and assessing inflammatory and neuropathic pain in rats, which can be used to evaluate the efficacy of this compound.

Protocol 1: Carrageenan-Induced Inflammatory Pain Model

This model is used to induce acute, localized inflammation and is suitable for evaluating the anti-inflammatory and analgesic effects of this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

1% (w/v) λ-carrageenan solution in sterile 0.9% saline

-

This compound

-

Vehicle for this compound (e.g., sterile saline, DMSO, or as specified by the manufacturer)

-

Positive control (e.g., indomethacin)

-

Syringes and needles (27-30 gauge)

-

Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Acclimation: House rats for at least 3-5 days before the experiment with free access to food and water.

-

Baseline Measurements: Measure the baseline paw volume or thickness of the right hind paw of each rat.

-

Drug Administration:

-

Prepare the required doses of this compound (e.g., 0.1, 1, 4 mg/kg) and the vehicle control.

-

Administer this compound or vehicle systemically (e.g., via intraperitoneal injection) 30 minutes prior to carrageenan injection.

-

-

Induction of Inflammation:

-

Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

-

Assessment of Edema and Pain:

-

Measure paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-carrageenan injection.

-

Perform behavioral tests for mechanical allodynia (Protocol 3) and thermal hyperalgesia (Protocol 4) at predetermined time points after carrageenan injection.

-

Figure 2: Experimental workflow for the carrageenan-induced inflammatory pain model.

Protocol 2: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This model mimics chronic neuropathic pain resulting from peripheral nerve injury.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scalpel, scissors, forceps)

-

4-0 or 5-0 silk suture

-

Wound clips or sutures for skin closure

-

This compound

-

Vehicle for this compound

Procedure:

-

Acclimation and Baseline Testing:

-

House rats for at least one week before surgery.

-

Perform baseline behavioral testing (Protocols 3 and 4) for 2-3 days before surgery to acclimate the animals to the testing procedures.

-

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make a dorsal midline incision at the L4-S2 level.

-

Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with silk suture.

-

Close the muscle layer and skin with sutures or wound clips.

-

Administer post-operative analgesics as per institutional guidelines.

-

-

Post-Operative Care and Pain Development:

-

Allow the animals to recover for 7-14 days for the neuropathic pain to fully develop.

-

Monitor the animals for signs of distress.

-

-

Drug Administration and Behavioral Testing:

-

After the development of neuropathic pain, administer this compound or vehicle systemically.

-

Perform behavioral tests for mechanical allodynia and thermal hyperalgesia at specified time points after drug administration.

-

Figure 3: Experimental workflow for the spinal nerve ligation (SNL) model.

Protocol 3: Assessment of Mechanical Allodynia (Von Frey Test)

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

Materials:

-

Von Frey filaments of varying stiffness (e.g., 0.4g to 15g)

-

Elevated wire mesh platform

-

Plexiglas enclosures

Procedure:

-

Habituation:

-

Place the rats in the individual Plexiglas enclosures on the wire mesh platform for at least 15-30 minutes before testing to allow for acclimation.

-

-

Stimulation:

-

Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.

-

Hold the filament in place for 3-5 seconds.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

-

Threshold Determination (Up-Down Method):

-

Start with a filament in the middle of the force range (e.g., 2g).

-

If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

-

The 50% paw withdrawal threshold is calculated using the formula described by Dixon.

-

Protocol 4: Assessment of Thermal Hyperalgesia (Noxious Heat Test)

This test measures the latency to withdraw the paw from a noxious heat source.

Materials:

-

Plantar test apparatus (Hargreaves' apparatus)

-

Plexiglas enclosures

Procedure:

-

Habituation:

-

Place the rats in the individual Plexiglas enclosures on the glass surface of the apparatus for at least 15-30 minutes before testing.

-

-

Stimulation:

-

Position the radiant heat source beneath the plantar surface of the hind paw.

-

Activate the heat source and start the timer.

-

The timer stops automatically when the rat withdraws its paw.

-

-

Measurement:

-

Record the paw withdrawal latency.

-

A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

-

Perform at least three measurements per paw, with a minimum of 5 minutes between each measurement.

-

Conclusion

The protocols and guidelines presented here provide a framework for the in vivo evaluation of this compound. Adherence to these standardized procedures will facilitate the generation of high-quality, reproducible data, which is essential for advancing our understanding of the therapeutic potential of this compound in the management of pain. Further studies are warranted to fully elucidate the dose-response relationship, pharmacokinetic-pharmacodynamic profile, and long-term efficacy and safety of this promising compound.

References

Application Notes and Protocols: Von Frey Test for Mechanical Allodynia with ReN 1869

For Researchers, Scientists, and Drug Development Professionals

Introduction